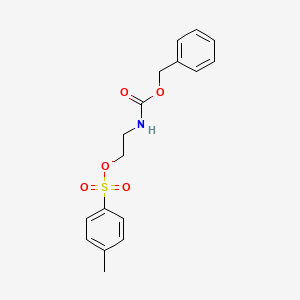

2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate

CAS No.: 93407-96-6

Cat. No.: VC5581679

Molecular Formula: C17H19NO5S

Molecular Weight: 349.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93407-96-6 |

|---|---|

| Molecular Formula | C17H19NO5S |

| Molecular Weight | 349.4 |

| IUPAC Name | 2-(phenylmethoxycarbonylamino)ethyl 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C17H19NO5S/c1-14-7-9-16(10-8-14)24(20,21)23-12-11-18-17(19)22-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19) |

| Standard InChI Key | NJNKTPXABYMFJM-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OCC2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound features a benzyloxycarbonyl (Cbz) group attached to an ethylamine backbone, which is further sulfonated at the terminal hydroxyl group with a 4-methylbenzenesulfonyl (tosyl) moiety .

Molecular Formula:

Molecular Weight: 349.4 g/mol

IUPAC Name: 2-(Phenylmethoxycarbonylamino)ethyl 4-methylbenzenesulfonate

Structural Features

-

Benzyloxycarbonyl (Cbz) Group: A common amine-protecting group stable under basic conditions but removable via hydrogenolysis .

-

Tosyl Group: A sulfonate ester that acts as a leaving group in nucleophilic substitution reactions .

-

Ethyl Linker: Connects the Cbz-protected amine to the tosyl group, enabling modular reactivity.

Key Spectroscopic Data:

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via a two-step process:

-

Cbz Protection: 2-Aminoethanol reacts with benzyl chloroformate in the presence of a base (e.g., ) to form 2-(benzyloxycarbonylamino)ethanol .

-

Tosylation: The hydroxyl group of the intermediate is sulfonated using p-toluenesulfonyl chloride () under alkaline conditions (e.g., ) .

Example Protocol (Adapted from ):

-

Step 1: Dissolve 2-(benzyloxycarbonylamino)ethanol (0.78 mol) in dichloromethane.

-

Step 2: Add (0.85 mol) and triethylamine (1.5 mol) at 0°C.

-

Step 3: Stir at room temperature for 2–3 hours. Yield: 85–96% .

Reaction Mechanisms

-

Tosylation: The hydroxyl group undergoes nucleophilic substitution with , facilitated by base-mediated deprotonation .

-

Deprotection: The Cbz group is cleaved via catalytic hydrogenation (e.g., ) to regenerate the free amine .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a key intermediate in:

-

Anticancer Agents: Used to synthesize kinase inhibitors and proteolysis-targeting chimeras (PROTACs) .

-

Antiviral Drugs: Functionalized in nucleoside analogs targeting viral polymerases .

Organic Synthesis

-

Peptide Chemistry: Protects amines during solid-phase peptide synthesis (SPPS) .

-

Cross-Coupling Reactions: The tosyl group facilitates Suzuki-Miyaura couplings when replaced with boronic acids.

Comparative Reactivity:

| Property | Cbz-Tosyl Derivative | Boc-Protected Analog |

|---|---|---|

| Deprotection Method | Hydrogenolysis | Acidolysis (TFA) |

| Stability | Base-stable | Acid-labile |

| Synthetic Utility | Peptide synthesis | Carbamate formation |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume